molecular formula C10H10N4O3 B8485269 7-Ethylamino-6-nitro-4(3H)-quinazolinone

7-Ethylamino-6-nitro-4(3H)-quinazolinone

Cat. No. B8485269
M. Wt: 234.21 g/mol
InChI Key: SQEROBCPIQAGTH-UHFFFAOYSA-N
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Description

7-Ethylamino-6-nitro-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethylamino-6-nitro-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethylamino-6-nitro-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

7-(ethylamino)-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N4O3/c1-2-11-8-4-7-6(3-9(8)14(16)17)10(15)13-5-12-7/h3-5,11H,2H2,1H3,(H,12,13,15)

InChI Key

SQEROBCPIQAGTH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Chloro-6-nitro-4(3H)-quinazolinone (20.0 g, 88.7 mmol) was suspended in n-butanol (150 ml), 70% aqueous ethylamine solution (120 ml) was added thereto, and the mixture was stirred for 15 minutes to give a clear solution which was then heated for 9 hours in a sealed tube in an oil bath (oil bath temperature set at 100° C. ). After the reaction was completed, the reaction mixture was left and cooled to precipitate yellow solids (first crystal) which were then filtered off. The first crystal was washed with methanol and ether and dried to give the desired title compound (8.27 g, 40%). The filtrate obtained at the time of acquisition of the first crystal was concentrated to precipitate crystal which was then filtered off and subjected to the same procedures as above to give second crystal as the desired title compound (5.84 g, 24%).
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20 g
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120 mL
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150 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 70% aqueous ethylamine solution (40 ml) was added to a solution (70 ml) of 7-chloro-6-nitro-4(3H)-quinazolone (6.31 g, 28.0 mmol) in ethanol and the mixture was heated with stirring at 110° C. for 4 hours in a sealed tube. After cooling to room temperature, the reaction mixture was poured into water and the precipitated crystals were collected by filtration. The crystals were washed with ethanol and dried to give the title compound (2.6 g, 39%).
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40 mL
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Yield
39%

Synthesis routes and methods IV

Procedure details

Triethylamine (10 ml, 71.7 mmol) and 1-(3-aminopropyl)imidazole (5 ml, 41.9 mmol) were added to a tetrahydrofuran solution (10 ml) of 4-chloro-7--ethylamino-6-nitroquinazoline obtained from 7-ethylamino-6-nitro-4(3H)-quinazolone (610.3 mg, 2.61 mmol) in Reference Example 13 under ice-cooling. The mixture was stirred at room temperature for 19 hours and at 50° C. for 12 hours. After the solvent was distilled off, the residue was purified by silica gel column chromatography (elution with chloroform:methanol=30:1) to give Solid A (800 mg, 89.9%).
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10 mL
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5 mL
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10 mL
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Synthesis routes and methods V

Procedure details

Triethylamine (10 ml, 72.1 mmol) and 4-picolylamine (4 ml, 39.4 mmol) were added to a tetrahydrofuran solution (20 ml) of 4-chloro-7-ethylamino-6-nitroquinazoline obtained from 7-ethylamino-6-nitro-4(3H)-quinazolone (737.9 mg, 3.15 mmol) according to the procedures in Reference Example 13 under ice-cooling. The mixture was stirred at room temperature for 13 hours and at 55° C. for 4 hours. After a solvent was distilled off, the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=9:1) to give the title compound (780 mg, 76%).
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10 mL
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4 mL
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